3-(Phenylsulfonyl)pyrrolidine
Description
3-(Phenylsulfonyl)pyrrolidine is a pyrrolidine derivative substituted with a phenylsulfonyl group at the 3-position of the heterocyclic ring. Pyrrolidine, a five-membered saturated amine ring, serves as a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate pharmacokinetic properties. The phenylsulfonyl moiety introduces steric bulk and electron-withdrawing effects, which influence receptor binding and metabolic stability. This compound has gained attention in drug discovery, particularly as a ligand for serotonin receptors (e.g., 5-HT6) and in spirocyclic frameworks .
Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKEGUGTRSIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906616 | |
| Record name | 3-(Benzenesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101769-04-4 | |
| Record name | 3-(Benzenesulfonyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Sulfonyl Group
a) 3-(Phenylsulfonyl)pyrrolidine vs. 3-(Methylsulfonyl)pyrrolidine
- Structural Difference : Replacement of the phenyl group with a methyl group on the sulfonyl moiety.
- Functional Impact :
- The phenyl group enhances π-π stacking interactions with aromatic residues in receptor binding pockets, improving selectivity for 5-HT6 receptors (e.g., Ki = 12 nM for compound 39a in 5-HT6R assays) .
- Methylsulfonyl derivatives exhibit reduced steric hindrance and lower receptor affinity but better solubility due to decreased lipophilicity .
b) This compound vs. 1-[3-(Methylsulfonylmethyl)phenyl]pyrrolidine
- Structural Difference : The sulfonyl group is attached to a methylene bridge on the phenyl ring rather than directly to pyrrolidine.
- Direct sulfonyl attachment (as in this compound) restricts rotation, favoring selective 5-HT6R binding .
Spirocyclic Analogues
a) Spiro[indoline-3,3'-pyrrolidine] Derivatives
- Example : 1-(Phenylsulfonyl)spiro[indoline-3,3'-pyrrolidine] (17 ) .
- Comparison: The spiro architecture imposes rigid geometry, enhancing 5-HT6R selectivity (Ki = 8 nM) compared to non-spiro analogues . 39a (1'-benzyl-substituted spiro compound) shows improved metabolic stability (t1/2 > 4 hrs in microsomal assays) due to reduced oxidative metabolism at the pyrrolidine nitrogen .
b) Pyrrolidine-2,5-dione Derivatives
Receptor Binding Profiles
| Compound | 5-HT6R Ki (nM) | 5-HT1A Ki (nM) | SERT IC50 (nM) | Selectivity Ratio (5-HT6/5-HT1A) |
|---|---|---|---|---|
| This compound | 12 | 450 | N/A | 37.5 |
| Spiro compound 39a | 8 | 320 | N/A | 40 |
| Pyrrolidine-2,5-dione 31 | 220 | 3.2 | 15 | 0.015 |
- Key Insight : The phenylsulfonyl group in this compound confers >30-fold selectivity for 5-HT6 over 5-HT1A receptors, outperforming dione-based analogues .
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